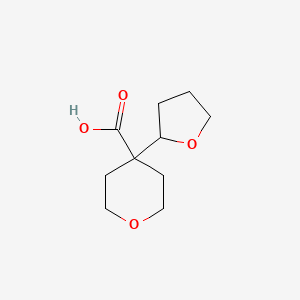
4-(Oxolan-2-yl)oxane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Oxolan-2-yl)oxane-4-carboxylic acid, also known as OCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OCA is a cyclic carboxylic acid that belongs to the oxane family of compounds.
作用机制
The mechanism of action of 4-(Oxolan-2-yl)oxane-4-carboxylic acid is not fully understood, but it is believed to work by activating farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid metabolism and glucose homeostasis. Activation of FXR by this compound leads to the suppression of hepatic gluconeogenesis, which results in improved glucose control. This compound also reduces liver fat accumulation by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved liver function, reduced liver fat accumulation, and improved glucose control. This compound has also been shown to reduce inflammation and fibrosis in the liver, which are common complications of NAFLD.
实验室实验的优点和局限性
One of the main advantages of using 4-(Oxolan-2-yl)oxane-4-carboxylic acid in lab experiments is its simplicity of synthesis. This compound is also relatively stable and can be stored for extended periods without degradation. One limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are several future directions for 4-(Oxolan-2-yl)oxane-4-carboxylic acid research, including its potential use in the treatment of other metabolic disorders, such as type 1 diabetes and metabolic syndrome. This compound may also have potential applications in the treatment of liver cancer and other liver diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. The synthesis of this compound is relatively simple, and it has been extensively studied for its potential use in the treatment of various metabolic disorders. This compound works by activating FXR, which leads to improved liver function, reduced liver fat accumulation, and improved glucose control. While there are some limitations to using this compound in lab experiments, its potential therapeutic applications make it an important area of research for the future.
合成方法
The synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid involves the reaction of ethyl 4-hydroxybutyrate with ethylene oxide in the presence of a catalyst. The resulting product is then hydrolyzed to form this compound. The synthesis of this compound is relatively simple and can be accomplished using standard laboratory techniques.
科学研究应用
4-(Oxolan-2-yl)oxane-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of non-alcoholic fatty liver disease (NAFLD). This compound has been shown to improve liver function and reduce liver fat accumulation in patients with NAFLD. This compound has also been studied for its potential use in the treatment of other metabolic disorders, such as type 2 diabetes and obesity.
属性
IUPAC Name |
4-(oxolan-2-yl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)10(3-6-13-7-4-10)8-2-1-5-14-8/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLHPJYOPBLVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromopyrazol-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2621561.png)
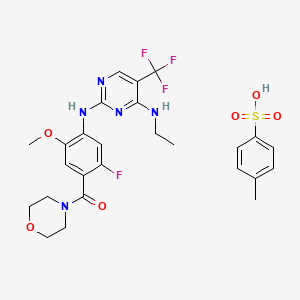
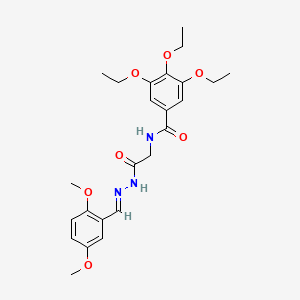
![Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid](/img/structure/B2621566.png)
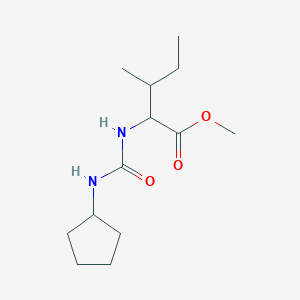

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2621570.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-(isobutylamino)-4-oxobutanoic acid](/img/structure/B2621571.png)
![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2621573.png)
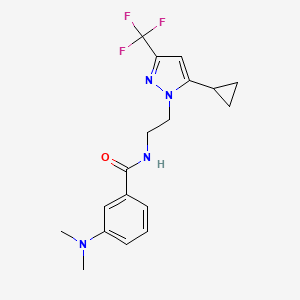


![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2621579.png)
![2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2621581.png)